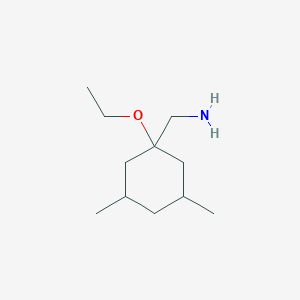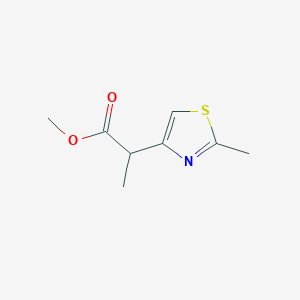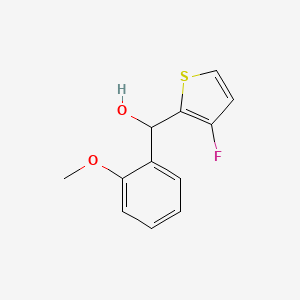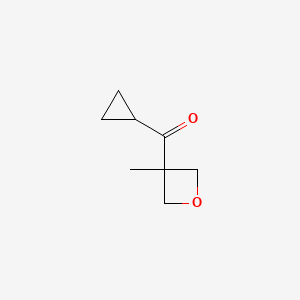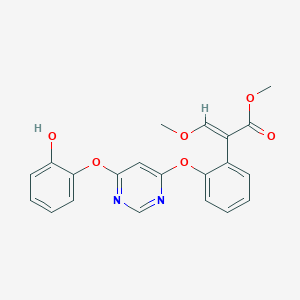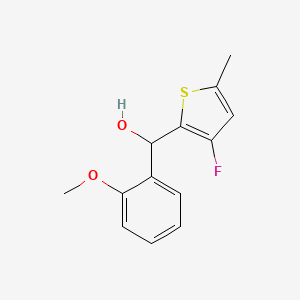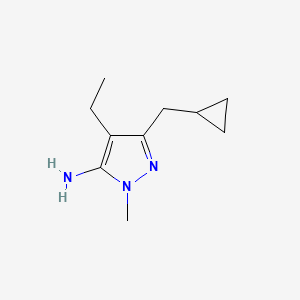
3-(3-Hydroxythietan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxythietan-3-yl)propanoic acid is a unique organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythietan-3-yl)propanoic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and propanoic acid groups. One common method involves the reaction of a suitable precursor with sulfur to form the thietane ring, followed by functionalization to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxythietan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thietane ring can undergo substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it useful in studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxythietan-3-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which may be influenced by its unique thietane ring structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but lacks the thietane ring.
Thietan-3-yl compounds: Compounds containing the thietane ring but with different functional groups.
Uniqueness
3-(3-Hydroxythietan-3-yl)propanoic acid is unique due to the combination of the thietane ring and the hydroxy and carboxylic acid functional groups
Eigenschaften
Molekularformel |
C6H10O3S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
3-(3-hydroxythietan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8) |
InChI-Schlüssel |
LUVANDAPXLZKOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



